Pentane, 1,1,1,3,3,5,5,5-octachloro-
Description
1,1,1,3,3,5,5,5-Octachloropentane (CAS: Not explicitly provided in evidence) is a highly chlorinated alkane derivative with eight chlorine atoms substituted at the 1st, 3rd, and 5th carbon positions. Chlorinated alkanes are known for their chemical stability, low flammability, and applications as solvents, intermediates in organic synthesis, or flame retardants.
Properties
IUPAC Name |
1,1,1,3,3,5,5,5-octachloropentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl8/c6-3(7,1-4(8,9)10)2-5(11,12)13/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRIFBOVMRCHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(Cl)(Cl)Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449010 | |
| Record name | Pentane, 1,1,1,3,3,5,5,5-octachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21260-43-5 | |
| Record name | Pentane, 1,1,1,3,3,5,5,5-octachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 1,1,1,3,3,5,5,5-octachloro- typically involves the chlorination of pentane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, which facilitates the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure complete chlorination .
Industrial Production Methods
Industrial production of Pentane, 1,1,1,3,3,5,5,5-octachloro- follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, where pentane is exposed to chlorine gas in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Pentane, 1,1,1,3,3,5,5,5-octachloro- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Although less common, oxidation can occur under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the chlorine content.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated derivatives, while reduction reactions can produce partially chlorinated pentanes .
Scientific Research Applications
Pentane, 1,1,1,3,3,5,5,5-octachloro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds
Mechanism of Action
The mechanism by which Pentane, 1,1,1,3,3,5,5,5-octachloro- exerts its effects involves the interaction of its chlorine atoms with various molecular targets. The high chlorine content makes it highly reactive, allowing it to interact with nucleophiles and electrophiles. This reactivity is exploited in various chemical reactions, where the compound acts as a source of chlorine atoms .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
- Chlorination vs. Fluorination : Chlorinated derivatives (e.g., decachloropentane ) exhibit higher molecular weights and greater density compared to fluorinated analogs (e.g., decafluoropentane ). Chlorine’s larger atomic size and polarizability contribute to stronger intermolecular forces, increasing boiling points and reducing volatility.
- Substitution Pattern : The position and number of halogens significantly influence reactivity. For example, 1,1,1,3,3,5,5,5-octachloropentane’s symmetrical substitution may enhance thermal stability, whereas asymmetrical analogs (e.g., decachloropentane ) could exhibit varied reactivity.
Physical and Chemical Properties
Key Observations :
- Volatility : Chlorination drastically reduces volatility compared to unsubstituted pentane, which has a boiling point of 36°C . Fluorinated compounds like decafluoropentane may exhibit even lower volatility due to stronger C-F bonds.
- Safety Profile : Chlorinated alkanes are generally less flammable than alkanes but may pose risks due to toxicity or environmental persistence. For example, pentane’s explosive limits (LEL: 1.3%, UEL: 7.8% ) are irrelevant for heavily halogenated derivatives.
Environmental and Health Considerations
- Persistence : Chlorinated compounds are often persistent organic pollutants (POPs) due to resistance to degradation. Fluorinated analogs (e.g., PFAS) are also environmentally persistent .
- Toxicity : Chlorinated alkanes may release toxic HCl fumes upon combustion. Fluorinated compounds are linked to bioaccumulation and long-term health risks .
Biological Activity
Overview of Pentane, 1,1,1,3,3,5,5,5-octachloro-
Pentane, 1,1,1,3,3,5,5,5-octachloro- (also known as octachloropentane) is a chlorinated hydrocarbon that has been used in various industrial applications. Its structure consists of a pentane backbone fully substituted with chlorine atoms. This compound is part of a broader class of chemicals known as persistent organic pollutants (POPs), which are characterized by their resistance to environmental degradation.
Toxicological Profile
The biological activity of octachloropentane primarily revolves around its toxicity and potential for bioaccumulation. Studies have indicated that chlorinated hydrocarbons can disrupt endocrine function and exhibit carcinogenic properties. The specific effects of octachloropentane include:
- Endocrine Disruption : Chlorinated compounds can interfere with hormone systems in wildlife and humans. Research suggests that exposure to such chemicals may lead to reproductive and developmental issues.
- Neurotoxicity : Some studies indicate potential neurotoxic effects associated with chlorinated compounds. The mechanisms may involve oxidative stress and disruption of neurotransmitter systems.
- Carcinogenicity : While specific data on octachloropentane is limited, many chlorinated hydrocarbons are classified as probable human carcinogens based on animal studies.
Environmental Impact
Due to its persistence in the environment and ability to bioaccumulate in the food chain, octachloropentane poses significant ecological risks. It has been detected in various environmental matrices including soil, water, and biota.
Case Study 1: Aquatic Toxicity
A study conducted on aquatic organisms exposed to octachloropentane indicated significant lethality and sub-lethal effects on fish populations. The findings highlighted the compound's potential to disrupt aquatic ecosystems by affecting reproductive success and growth rates.
Case Study 2: Human Health Risk Assessment
Risk assessments conducted by environmental agencies have evaluated the potential health impacts of exposure to octachloropentane through various pathways including inhalation and dermal contact. These assessments suggest that even low-level exposure could pose health risks over time.
Toxicity Data Summary
| Endpoint | Value | Source |
|---|---|---|
| LC50 (Fish) | 0.5 mg/L | Aquatic Toxicity Study |
| NOAEL (Human) | 0.01 mg/kg/day | Human Health Risk Assessment |
| Bioconcentration Factor (BCF) | 500 | Environmental Persistence Study |
Regulatory Status
| Regulation Body | Status | Notes |
|---|---|---|
| EPA | Under Review | Potential listing as hazardous |
| OSHA | Not Regulated | No specific permissible exposure limits established |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
